molecular formula C20H21BrClN3O3 B11554396 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B11554396
M. Wt: 466.8 g/mol
InChI Key: XYVSAPURJSCNGY-ZMOGYAJESA-N
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Description

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-bromo-3-methylphenol and 3-chloro-2-methylaniline. These intermediates undergo a series of reactions, including acetylation, hydrazine formation, and condensation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The presence of halogen atoms (bromine and chlorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It may be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-bromo-2-methylphenyl)butanamide
  • (3E)-3-{2-[(4-fluoro-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodo-2-methylphenyl)butanamide
  • (3E)-3-{2-[(4-iodo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-fluoro-2-methylphenyl)butanamide

Uniqueness

The uniqueness of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

Molecular Formula

C20H21BrClN3O3

Molecular Weight

466.8 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C20H21BrClN3O3/c1-12-9-15(7-8-16(12)21)28-11-20(27)25-24-13(2)10-19(26)23-18-6-4-5-17(22)14(18)3/h4-9H,10-11H2,1-3H3,(H,23,26)(H,25,27)/b24-13+

InChI Key

XYVSAPURJSCNGY-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)Br

Origin of Product

United States

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